molecular formula C24H20F3N3OS B7730259 MFCD02979523

MFCD02979523

Cat. No.: B7730259
M. Wt: 455.5 g/mol
InChI Key: FGNLYUOWEUPMFN-VXLYETTFSA-N
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Description

For instance, compounds such as CAS 101623-69-2 (MDL: MFCD19441847) and CAS 1046861-20-4 (MDL: MFCD13195646) share boronic acid functional groups and halogen substituents, which are critical for their reactivity and applications in pharmaceuticals or organic synthesis . These compounds typically exhibit molecular weights ranging from 200–250 g/mol and are characterized by moderate solubility in polar solvents (e.g., 0.24–0.68 mg/mL) and log P values between 0.6–2.15, indicating balanced lipophilicity .

Key properties of such compounds often include:

  • High GI absorption and BBB permeability, making them candidates for central nervous system (CNS)-targeted drugs .
  • Low PAINS (Pan-Assay Interference Compounds) alerts, reducing the risk of false positives in high-throughput screening .
  • Synthetic accessibility scores of 2.07–2.5, reflecting feasible laboratory synthesis using palladium-catalyzed cross-coupling reactions or green chemistry approaches .

Properties

IUPAC Name

(E)-2-cyano-3-(4-propan-2-ylphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N3OS/c1-15(2)18-8-6-16(7-9-18)10-19(13-28)22(31)30-23-29-14-21(32-23)12-17-4-3-5-20(11-17)24(25,26)27/h3-11,14-15H,12H2,1-2H3,(H,29,30,31)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNLYUOWEUPMFN-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979523 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve:

    Initial Reactants: The starting materials are carefully selected based on their reactivity and compatibility with the desired reaction conditions.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to optimize yield and purity.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Reactants: Large quantities of starting materials are used to produce the compound on a commercial scale.

    Automated Systems: Automated systems control the reaction conditions, ensuring that the process is reproducible and efficient.

    Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD02979523 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

    Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Catalysts: Catalysts such as palladium or platinum are used to facilitate certain reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

MFCD02979523 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of MFCD02979523 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Targets: It binds to specific molecular targets, such as enzymes or receptors, to modulate their activity.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Compound A: CAS 101623-69-2 (MFCD19441847)

  • Molecular Formula: C₉H₈ClNO₅
  • Molecular Weight : 245.62 g/mol
  • Key Properties :
    • Solubility: 0.24 mg/mL (ESOL) .
    • Log P: 1.64 (MLOGP) .
    • Bioavailability Score: 0.55; moderate GI absorption .
    • Synthetic Route: Multi-step synthesis involving halogenated intermediates and amide coupling .

Compound B: CAS 1046861-20-4 (MFCD13195646)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Log P: 2.15 (XLOGP3) . Synthetic Route: Suzuki-Miyaura coupling using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride .

Compound C: CAS 1761-61-1 (MFCD00003330)

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties :
    • Solubility: 0.687 mg/mL (ESOL); suitable for aqueous reactions .
    • Synthetic Route: Green chemistry approach with A-FGO catalyst in THF .

Functional Analogs

Compound D: CAS 1533-03-5 (MFCD00039227)

  • Molecular Formula : C₁₀H₉F₃O
  • Molecular Weight : 202.17 g/mol
  • Key Properties :
    • Similarity to Target: 0.95–1.00 (structurally homologous trifluoromethyl derivatives) .
    • Applications: Intermediate in agrochemical synthesis due to fluorine’s metabolic stability .

Comparative Analysis Table

Property MFCD02979523 (Inferred) CAS 101623-69-2 CAS 1046861-20-4 CAS 1533-03-5
Molecular Weight ~200–250 g/mol 245.62 235.27 202.17
Log P 1.5–2.2 1.64 2.15 3.1 (estimated)
Solubility (mg/mL) 0.2–0.7 0.24 0.24 (similar) 0.12
BBB Permeability Yes No Yes No
Synthetic Method Pd-catalyzed coupling Amide coupling Suzuki-Miyaura Trifluoromethylation
Bioactivity CNS targeting Antimicrobial Enzyme inhibition Agrochemical

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